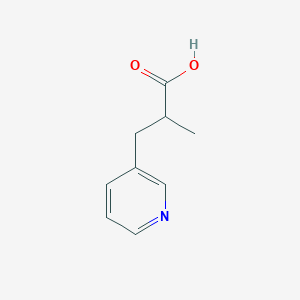

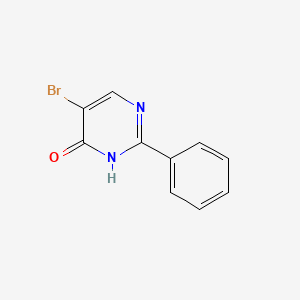

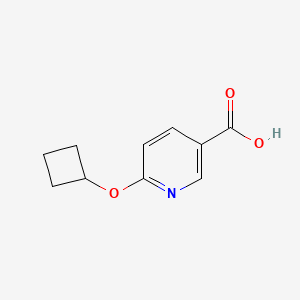

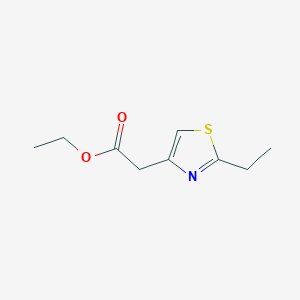

2-溴-5-(哌啶-1-基甲基)吡啶

描述

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves halogenation reactions, as seen in the preparation of 3,3-Dialkyl-5-(bromomethyl)-1-pyrrolinium bromides . These compounds are synthesized via bromocyclization of N-(2,2-dialkyl-4-pentenylidene)amines using bromine in dichloromethane. A similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to incorporate the piperidinylmethyl group.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using spectroscopic methods and density functional theory (DFT) calculations . For instance, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was elucidated using FT-IR and NMR spectroscopies, and its optimized geometric structure was determined using DFT . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives can vary significantly. For example, the transformation of 2-(bromomethyl)pyrrolidines into piperidin-3-ones involves an unprecedented ring expansion-oxidation protocol . The reactivity of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was compared with its regioisomer, revealing differences in chemical reactivity that were not explained by structural differences alone but were correlated with HOMO and LUMO distributions . These findings suggest that the reactivity of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine would need to be empirically determined, potentially through similar comparative studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic and computational studies. The NLO properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and its antimicrobial activities were tested . Theoretical calculations, including DFT and TD-DFT, were also carried out for novel 6-bromo-imidazo[4,5-b]pyridine derivatives . These methods could be applied to predict and analyze the physical and chemical properties of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, including its potential biological activity.

科学研究应用

合成和结构研究

相关化合物的合成:类似于2-溴-5-(哌啶-1-基甲基)吡啶的化合物,如2-氯-4-(哌啶-1-基甲基)吡啶,被合成为拉氟啶的中间体,这是一种药物。这个过程涉及连续的氯化和缩合步骤 (Shen Li, 2012)。

晶体结构和生物活性:对结构类似的化合物进行研究,如2-(1-(3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-甲酰)哌啶-4-基)-N-异丙基噻唑-4-甲酰胺,展示了它们在杀真菌和抗病毒活性中的潜力。分析这些化合物的晶体结构以了解它们的生物效力 (Li et al., 2015)。

光谱分析和理论研究

光谱表征:类似于5-溴-2-(三氟甲基)吡啶的化合物,经历广泛的光谱表征,使用傅里叶变换红外(FT-IR)和核磁共振(NMR)等技术。这些研究提供了关于分子结构和性质的见解 (H. Vural & M. Kara, 2017)。

量子力学研究:采用理论研究,如量子化学方法,分析类似于5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸的化合物。这包括分子静电势、分子间相互作用和其他性质的分析 (P. Devi et al., 2020)。

在聚合和材料科学中的应用

乙烯聚合:铬(III)配合物与2,6-双(唑基甲基)吡啶等三齿配体表现出在乙烯聚合中的显著活性。这些研究有助于开发新的催化剂,用于聚合物生产 (J. Hurtado et al., 2009)。

- 在各种环境中检测金属离子,为环境监测和生物化学等领域提供潜在应用 (Nuno M. M. Moura et al., 2014)。

腐蚀抑制

- 铁腐蚀的抑制:哌啶衍生物被研究其在抑制铁腐蚀中的效率。量子化学和分子动力学模拟研究提供了关于它们的吸附和抑制性能的见解,这对于材料保护和寿命的工业应用至关重要 (S. Kaya et al., 2016)。

安全和危害

未来方向

While specific future directions for “2-Bromo-5-(piperidin-1-ylmethyl)pyridine” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

属性

IUPAC Name |

2-bromo-5-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPONLOYKSZIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(piperidin-1-ylmethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。